molecular formula C18H19FN2O3S B3004471 (4-(Benzylsulfonyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone CAS No. 2034521-08-7

(4-(Benzylsulfonyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone

Cat. No. B3004471
CAS RN: 2034521-08-7
M. Wt: 362.42
InChI Key: KBRJHRAYTKHCNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds to "(4-(Benzylsulfonyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone" has been explored in the literature. In one study, a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives were synthesized. The process involved the reaction of secondary amines with 4-bromomethylbenzenesulfonyl chloride to yield various sulfonyl amines. These intermediates were then reacted with 2-furyl(1-piperazinyl)methanone in the presence of K2CO3 in acetonitrile to produce the final derivatives. The structures of the synthesized compounds were confirmed using EI-MS, IR, and 1H-NMR spectral analysis .

Molecular Structure Analysis

In another study, the molecular structure of a sulfonyl piperidine derivative, specifically 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, was characterized. The compound was synthesized through the condensation of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonyl chloride. Spectroscopic techniques were used for initial characterization, and the crystal structure was determined using X-ray crystallography. The crystallographic data indicated that the compound crystallizes in the monoclinic space group P2(1)/c. The piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is a distorted tetrahedron .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sulfonyl piperidine derivatives typically include condensation and substitution reactions. The initial step often involves the formation of sulfonyl amines through a substitution reaction, followed by a condensation reaction with a suitable methanone derivative to form the final product. The reactivity of these compounds can be influenced by the substituents on the aromatic rings and the nature of the methanone component .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl piperidine derivatives are influenced by their molecular structure. The presence of the sulfonyl group can increase the polarity of the compound, potentially affecting its solubility and reactivity. The crystallographic study provides insights into the solid-state structure, which can have implications for the compound's stability and intermolecular interactions. The enzyme inhibitory activity of these compounds, as demonstrated by compound 5h in the first study, suggests that they have significant biological relevance, which could be related to their physical and chemical properties . Additionally, the synthesized molecules showed activity against various bacterial strains, indicating their potential as therapeutic agents. The cytotoxicity of these molecules was also assessed to determine their suitability for therapeutic use .

Mechanism of Action

While the specific mechanism of action for “(4-(Benzylsulfonyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone” is not mentioned, compounds with similar structures have been studied for their inhibitory effects on GlyT1 and P2Y12 .

properties

IUPAC Name

(4-benzylsulfonylpiperidin-1-yl)-(5-fluoropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c19-16-10-15(11-20-12-16)18(22)21-8-6-17(7-9-21)25(23,24)13-14-4-2-1-3-5-14/h1-5,10-12,17H,6-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRJHRAYTKHCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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